1-(2,4-Dimethylphenyl)-2-methylpropan-1-amine
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Overview
Description
1-(2,4-Dimethylphenyl)-2-methylpropan-1-amine is an organic compound with the molecular formula C11H17N It is a derivative of phenylpropanamine, characterized by the presence of two methyl groups on the phenyl ring and an additional methyl group on the propanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethylphenyl)-2-methylpropan-1-amine can be synthesized through several methods. One common approach involves the alkylation of 2,4-dimethylphenylacetonitrile with methyl iodide, followed by reduction of the resulting nitrile to the corresponding amine using lithium aluminum hydride (LiAlH4) under anhydrous conditions. The reaction typically proceeds as follows:
- Alkylation:
- 2,4-Dimethylphenylacetonitrile + Methyl iodide → 1-(2,4-Dimethylphenyl)-2-methylpropanenitrile
- Conditions: Anhydrous solvent, base (e.g., potassium carbonate)
- Reduction:
- 1-(2,4-Dimethylphenyl)-2-methylpropanenitrile + LiAlH4 → this compound
- Conditions: Anhydrous ether, reflux
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalytic hydrogenation of the nitrile intermediate using palladium on carbon (Pd/C) as a catalyst under high pressure and temperature is another method employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethylphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation using Pd/C.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1-(2,4-Dimethylphenyl)-2-methylpropan-1-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with adrenergic receptors, affecting neurotransmitter release and signal transduction.
Comparison with Similar Compounds
1-(2,4-Dimethylphenyl)-2-methylpropan-1-amine can be compared with other similar compounds, such as:
1-(2,4-Dimethylphenyl)-2-propanamine: Lacks the additional methyl group on the propanamine chain.
1-(2,4-Dimethylphenyl)-2-ethylamine: Has an ethyl group instead of a methyl group on the propanamine chain.
1-(2,4-Dimethylphenyl)-2-methylbutan-1-amine: Contains a butanamine chain instead of a propanamine chain.
These comparisons highlight the unique structural features of this compound, which may influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H19N |
---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H19N/c1-8(2)12(13)11-6-5-9(3)7-10(11)4/h5-8,12H,13H2,1-4H3 |
InChI Key |
IHRSMIIGKOIKJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C(C)C)N)C |
Origin of Product |
United States |
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